molecular formula C13H14ClNO4 B3213024 Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate CAS No. 111049-87-7

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate

Cat. No.: B3213024
CAS No.: 111049-87-7
M. Wt: 283.71 g/mol
InChI Key: DQFMSQKNUPIKPS-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate is an organic compound with a complex structure that includes acetamido, allyloxy, and chlorobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate typically involves multiple steps. One common method starts with the preparation of methyl 4-acetamido-2-methoxybenzoate, which is then subjected to chlorination using N-chlorosuccinimide in N,N-dimethylformamide to introduce the chlorine atom at the 5-position . The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the allyloxy and chlorobenzoate groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-2-methoxybenzoate: Similar structure but lacks the allyloxy and chlorine groups.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure but lacks the allyloxy group.

Uniqueness

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate is unique due to the presence of both allyloxy and chlorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-4-5-19-12-7-11(15-8(2)16)10(14)6-9(12)13(17)18-3/h4,6-7H,1,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFMSQKNUPIKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OCC=C)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetyl chloride (6.5 g) is added dropwise to a stirring solution of the amine of step 4 above (5 g) in pyridine (80 ml) cooled in an ice bath. The reaction mixture is allowed to warm to RT with stirring for 45 minutes. Water is added, the mixture again cooled in ice, and partitioned between H2O and CH2Cl2. The organic layer is separated and washed successively with H2O, 10% HCl, aqueous saturated NaHCO3, dried, filtered and evaporated affording a solid residue which is recrystallized from Hexane-Ethyl acetate, M.P. 110°-112° C. NMR (90 MHz, DMSO-d6) shows the correct compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
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amine
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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